molecular formula C20H21N3O3S B2756865 N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide CAS No. 2034244-95-4

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide

Cat. No.: B2756865
CAS No.: 2034244-95-4
M. Wt: 383.47
InChI Key: IIMRAFAXHZEGOW-UHFFFAOYSA-N
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Description

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide is a structurally complex molecule featuring a thieno[2,3-c]pyran core fused with a 3-methyl-1,2,4-oxadiazole ring and a 2-phenylbutanamide side chain. The 1,2,4-oxadiazole moiety is known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the thienopyran system could influence electronic properties and solubility .

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-3-14(13-7-5-4-6-8-13)18(24)22-20-17(19-21-12(2)23-26-19)15-9-10-25-11-16(15)27-20/h4-8,14H,3,9-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMRAFAXHZEGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C3=C(S2)COCC3)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide typically involves multiple steps, starting with the formation of the oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The thienopyran ring can be synthesized via cyclization reactions involving thiophene derivatives and suitable reagents under controlled conditions . The final step involves coupling the oxadiazole and thienopyran intermediates with the phenylbutanamide moiety using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Mechanism of Action

The mechanism of action of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thienopyran moiety may also contribute to the compound’s biological activity by interacting with cellular membranes or other biomolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Frameworks

The thieno[2,3-c]pyran core distinguishes the target compound from analogs such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (). Similarly, compounds like (S)-2-(N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamido)-3-methylbutanoic acid () incorporate tetrazole rings, which are highly polar and may improve solubility but reduce passive diffusion compared to the target’s oxadiazole .

Substituent Effects

The 3-methyl-1,2,4-oxadiazole substituent in the target compound contrasts with hydroperoxypropan-2-yl-thiazole groups in compounds like (S)-N-[(S)-1-[(4S,5S)-4-benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl]-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamide (). The latter’s hydroperoxy group introduces oxidative reactivity, which may limit stability but enhance prodrug activation in therapeutic contexts . The target’s simpler phenylbutanamide side chain likely improves synthetic accessibility compared to these highly functionalized analogs .

Data Tables

Table 2: Physicochemical Properties (Inferred)

Compound Class LogP (Estimated) Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound 3.5–4.2 <0.1 (aqueous) ~450
Benzoxazine Derivatives 2.8–3.5 0.5–1.0 ~400
Tetrazole Biphenyl Derivatives 1.5–2.0 >5.0 ~380
Hydroperoxypropan Analogs 2.0–2.5 0.2–0.5 ~600

Research Implications and Limitations

The evidence highlights the importance of heterocyclic diversity in modulating drug-like properties. However, the absence of direct data on the target compound necessitates cautious extrapolation. Future studies should prioritize synthesizing the target molecule using methods from and , followed by comparative bioactivity assays against its analogs. Structural modifications, such as introducing polar groups (e.g., tetrazoles) or stabilizing motifs (e.g., oxazolidinones), could further optimize its profile .

Biological Activity

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide is a heterocyclic compound that exhibits a range of biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a complex structure combining oxadiazole and thienopyran moieties. The synthesis typically involves the formation of the oxadiazole ring followed by cyclization with thienopyran derivatives. Common synthetic routes include:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving amidoximes and carboxylic acids under dehydrating conditions.
  • Thienopyran Formation : The thienopyran moiety is introduced by reacting the oxadiazole derivative with suitable thienopyran precursors in the presence of catalysts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide. A notable study screened a drug library against multicellular spheroids and identified compounds with significant cytotoxic effects on cancer cell lines . The mechanism often involves apoptosis induction through modulation of specific signaling pathways.

Antioxidant Activity

Compounds in this class have demonstrated antioxidant properties. Research indicates that thienopyrazole derivatives exhibit protective effects against oxidative stress in various biological models. For instance, studies on erythrocytes exposed to toxic agents showed that these compounds can mitigate cell damage by reducing oxidative stress markers .

Antimicrobial Effects

The antimicrobial activity of thienopyran derivatives has also been documented. They show effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases. The exact mechanisms are often linked to the inhibition of microbial enzymes and disruption of cellular processes.

The biological effects of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide are mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : These compounds may act as inhibitors for various enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : They can bind to receptors that are crucial in inflammatory processes or cellular signaling pathways.

Case Studies

StudyFindings
Fayad et al., 2019Identified novel anticancer compounds through screening; highlighted the potential of thieno[2,3-c]pyran derivatives in cancer therapy .
Bindi et al., 2015Demonstrated antioxidant properties using erythrocyte models; showed reduction in oxidative damage when treated with thienopyrazole derivatives .

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide?

  • Methodology : Synthesis typically involves multi-step reactions starting from precursors like thienopyran and oxadiazole derivatives. Key steps include:

  • Cyclization of thiophene derivatives with oxadiazole-forming reagents (e.g., hydroxylamine derivatives).
  • Coupling reactions (e.g., amidation) to introduce the phenylbutanamide moiety.
  • Optimization of reaction conditions (temperature: 60–80°C, pH 7–9, use of DMF or THF as solvents) .
    • Critical Parameters : Yield optimization via catalyst screening (e.g., Yb(OTf)₃ for cyclization) and purification via column chromatography or recrystallization .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and ring systems (e.g., thieno[2,3-c]pyran core) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • Chromatography : HPLC for purity assessment (>95%) and TLC for reaction monitoring .

Q. What are preliminary biological screening strategies for this compound?

  • In Vitro Assays :

  • Enzyme inhibition assays (e.g., kinases, proteases) using fluorogenic substrates.
  • Cytotoxicity screening against cancer cell lines (e.g., MTT assay) .
    • Computational Screening : Molecular docking to predict binding affinity with target proteins (e.g., COX-2, EGFR) .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Approach :

  • Isotopic labeling (e.g., ¹⁵N or ²H) to track intermediates in oxadiazole ring formation .
  • DFT calculations to model transition states and energy barriers for cyclization steps .
    • Case Study : Mechanistic studies on analogous oxadiazole-thiophene systems revealed rate-limiting steps involving nucleophilic attack and dehydration .

Q. What structure-activity relationship (SAR) strategies are applicable to optimize bioactivity?

  • Design Framework :

  • Variable Substituents : Modify the phenylbutanamide group (e.g., electron-withdrawing vs. donating groups) to enhance target binding.
  • Core Modifications : Replace thieno[2,3-c]pyran with related heterocycles (e.g., pyrazolo[3,4-d]pyrimidine) to alter pharmacokinetics .
    • Example SAR Table :
Substituent (R)LogPIC₅₀ (μM)Target
-CH₃ (oxadiazole)3.20.45COX-2
-Cl (phenyl)3.80.12EGFR
-OCH₃ (phenyl)2.91.2Aurora B
Data derived from analogs in

Q. How can contradictory data in biological assays be resolved?

  • Troubleshooting :

  • Validate assay reproducibility via dose-response curves and orthogonal assays (e.g., SPR for binding kinetics).
  • Investigate off-target effects using proteome-wide profiling (e.g., affinity pulldown-MS) .
    • Case Study : Discrepancies in cytotoxicity data for thienopyran derivatives were attributed to varying cell permeability, resolved via logP adjustment .

Q. What advanced techniques assess physicochemical properties relevant to drug development?

  • Methods :

  • Solubility : Phase-solubility analysis in biorelevant media (FaSSIF/FeSSIF) .
  • Stability : Forced degradation studies under acidic/oxidative conditions with LC-MS monitoring .
  • Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry and packing behavior .

Q. How can computational modeling guide in vivo studies?

  • Integrated Workflow :

  • ADME Prediction : Use tools like SwissADME to estimate bioavailability and metabolic pathways .
  • Toxicity Profiling : QSAR models to predict hepatotoxicity and cardiotoxicity risks .
    • Case Study : Maleimide derivatives with similar heterocyclic cores showed reduced CYP450 inhibition after computational optimization .

Data Contradiction Analysis

  • Synthesis Yield Discrepancies :

    • Root Cause : Variability in oxadiazole ring closure efficiency (40–70% yields) due to moisture sensitivity of intermediates .
    • Resolution : Use of anhydrous solvents and inert atmosphere (N₂/Ar) during critical steps .
  • Biological Activity Variability :

    • Root Cause : Batch-to-batch purity differences (e.g., residual Pd in coupling reactions).
    • Resolution : ICP-MS for heavy metal screening and repurification via preparative HPLC .

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